Propionic acid calcium

Description

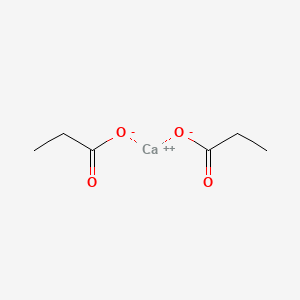

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H10CaO4 |

|---|---|

Molecular Weight |

186.22 g/mol |

IUPAC Name |

calcium;propanoate |

InChI |

InChI=1S/2C3H6O2.Ca/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

BCZXFFBUYPCTSJ-UHFFFAOYSA-L |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies

Chemical Synthesis Pathways

The formation of propionic acid calcium is primarily achieved through carefully controlled chemical reactions. These pathways are designed to maximize yield, purity, and efficiency.

Neutralization Reactions and Stoichiometric Control

The most fundamental and widely employed method for synthesizing propionic acid calcium is the direct neutralization of propionic acid with a suitable calcium-containing base. smolecule.com This exothermic reaction involves combining propionic acid with calcium hydroxide (B78521) or calcium carbonate. lygshuren.com

The balanced chemical equation when using calcium hydroxide is:

2C₂H₅COOH + Ca(OH)₂ → Ca(C₂H₅COO)₂ + 2H₂O google.com

When calcium carbonate is the reactant, the equation is:

2C₂H₅COOH + CaCO₃ → Ca(C₂H₅COO)₂ + H₂O + CO₂ vaia.com

Stoichiometric control is critical in this process. vaia.com The reactants must be combined in precise molar ratios to ensure the complete conversion of propionic acid and the calcium source, thereby maximizing the yield of calcium propionate (B1217596) and minimizing unreacted starting materials in the final product. vaia.com Industrial processes carefully monitor and control the pH of the reaction mixture, typically maintaining an endpoint between 7.0 and 8.0, to ensure high product purity. lygshuren.comnewtopchem.comjustlonghealth.com In some specialized setups, such as a membrane chemical reactor, reactants are added alternately in specific mass ratios to maintain optimal reaction conditions and solubility. google.com

Utilization of Calcium-Containing Precursors

A variety of calcium sources can be utilized in the synthesis of propionic acid calcium, ranging from processed minerals to bio-derived waste streams.

Geological Sources : Limestone, a sedimentary rock composed primarily of calcium carbonate (CaCO₃), is a significant geological source for producing calcium salts. eurjchem.com Studies have demonstrated the successful synthesis of high-purity calcium propionate (≥ 99.8%) using indigenous limestone as the primary raw material. eurjchem.comeurjchem.com The process involves reacting powdered limestone with propionic acid under optimized conditions. eurjchem.comeurjchem.com Commercial production often relies on calcium carbonate from geological sources, though these may contain heavy metal impurities that need to be managed. mdpi.com

Bio-derived Carbonates : There is growing interest in using bio-derived materials as a calcium source, which can offer both economic and environmental benefits. mdpi.com Eggshells, which are rich in calcium carbonate, have been successfully used to prepare calcium propionate. lygshuren.comjustlonghealth.comscielo.br Research has optimized this process using techniques like Response Surface Methodology (RSM). scielo.brscielo.br Other crustacean biological resources, such as green mussel and crab shells, have also been identified as viable and relatively safe sources of calcium carbonate for this synthesis. justlonghealth.commdpi.com

An alternative, though less direct, synthesis route involves the conversion of methyl propionate to calcium propionate. This process starts with a reaction mixture of water and lime (calcium oxide), to which methyl propionate is added. smolecule.comchemicalbook.com The reaction proceeds via hydrolysis to form calcium propionate and methanol (B129727), with reported yields as high as 95.9% under optimized conditions. smolecule.comchemicalbook.com

Process Optimization and Reaction Kinetics

To ensure the economic viability and efficiency of large-scale production, the reaction kinetics and process parameters are extensively optimized. Key variables that influence the rate of reaction and product yield include temperature, reactant concentration, particle size of the calcium source, solid-to-liquid ratio, and reaction time. eurjchem.comscielo.br

For instance, in the synthesis using limestone, one study identified the optimal conditions as a limestone particle size of 200 mesh, a 15% propionic acid concentration, a solid-liquid ratio of 0.14:1, a reaction time of 2.5 hours, and a temperature of 80 °C. eurjchem.comeurjchem.comeurjchem.com These conditions resulted in a product yield of 85% with a purity of ≥ 99.8%. eurjchem.comeurjchem.com The reaction rate was observed to increase with finer particle sizes and higher temperatures up to a certain point. eurjchem.com

Similarly, for the preparation from eggshells, an optimization study determined the ideal parameters to be a reaction temperature of 85 °C, a solid-liquid ratio of 1:16, and specific timings for primary and secondary reactions, achieving a yield of 96.12%. scielo.br The use of ultrasonic waves has also been explored to accelerate molecule movement and shorten reaction times. scielo.br

Table 1: Optimized Parameters for Calcium Propionate Synthesis from Various Precursors An interactive data table should be generated from the data below.

| Parameter | Limestone Source eurjchem.comeurjchem.com | Eggshell Source scielo.brscielo.br |

|---|---|---|

| Reaction Temperature | 80 °C | 85 °C |

| Calcium Source Particle Size | 200 mesh | Not specified |

| Propionic Acid Concentration | 15% | 176% of theoretical dosage |

| Solid-Liquid Ratio | 0.14:1 | 1:16 |

| Reaction Time | 2.5 hours | 1.0 h (primary), 64 min (secondary) |

| Ultrasonic Power | Not applicable | 135 W |

| Ultrasonic Time | Not applicable | 1.4 min |

| Achieved Yield | 85% | 96.12% |

| Product Purity | ≥ 99.8% | Not specified |

Industrial-Scale Preparation and Process Engineering

Transitioning from laboratory synthesis to industrial-scale production requires sophisticated process engineering, particularly for the isolation, purification, and drying of the final product.

Principles of Crystallization for Product Isolation and Purification

Crystallization is a critical downstream process used to isolate and purify calcium propionate from the reaction solution. mpg.de The properties of the final solid product, including its crystal size distribution (CSD) and morphology, are heavily influenced by the crystallization conditions. mpg.de These properties, in turn, affect the efficiency of subsequent steps like filtration and drying. mpg.de

After the neutralization reaction is complete, the resulting solution is typically filtered to remove any insoluble impurities. lygshuren.commuscatchemical.com The clear filtrate is then concentrated, often through evaporation, to create a supersaturated solution from which calcium propionate crystals can precipitate upon cooling. lygshuren.comnewtopchem.comchemicalbook.com

However, the solubility characteristics of calcium propionate present a challenge; it exhibits a solubility minimum at approximately 50-55°C, making simple cooling crystallization less effective. mpg.degoogle.com To overcome this, industrial processes may employ continuous evaporation crystallizers, which are suitable for solids like calcium propionate that have a lower density than their solution. patsnap.com Another approach involves heating the solution to temperatures well above 100°C under pressure to dissolve the salt completely, allowing for the removal of impurities before cooling to induce crystallization. google.com The resulting crystals are then separated from the mother liquor via filtration or centrifugation. google.com

Advanced Drying Techniques and Morphology Control

The final step in the manufacturing process is drying the isolated crystals to remove residual water and achieve the desired final form, which can be a crystalline powder or granules. muscatchemical.com The choice of drying technique is crucial as it can affect the product's physical properties and handling characteristics.

Common methods include drying in an oven at around 100°C. eurjchem.com However, more advanced techniques are often employed in industrial settings. Spray drying is a widely used method where the concentrated calcium propionate solution is atomized into a hot gas stream, resulting in a fine powder. chemicalbook.comgoogle.com

Convective drying of a pumpable, high-concentration crystal suspension (or "mash") is another advanced technique. google.com This process can produce a finely divided powder with a specific particle size and bulk density while avoiding the caking of crystal aggregates that can occur with other methods. google.comgoogle.com This technique can be more energy-efficient and may eliminate the need for a separate grinding step. google.com The morphology—whether the product is a powder or granule—affects physical properties like fluidity and dissolution rate, which are important for its end-use applications. justlonghealth.com For example, granular products generally have better flowability, making them suitable for automated production lines, while powders dissolve more quickly. justlonghealth.com

Assessment of Environmental Engineering Aspects in Production

The industrial production of calcium propionate, like many chemical manufacturing processes, carries a range of environmental implications. Assessment from an environmental engineering perspective reveals challenges associated with traditional synthesis methods and highlights the progress made through innovative, greener alternatives. Key areas of environmental concern include raw material sourcing, energy consumption, and the generation of waste streams such as wastewater, gaseous emissions, and solid residues. gnfchem.comgnfchem.com

Furthermore, conventional methods can generate significant wastewater. gnfchem.comgnfchem.com This effluent may contain unreacted raw materials or the product itself, which, if discharged without adequate treatment, can negatively impact aquatic ecosystems. gnfchem.comgnfchem.com The final stages of production, such as crystallization and drying, also contribute to the environmental footprint. Processes like evaporation crystallization and spray drying are energy-consuming and can lead to atmospheric emissions if not properly controlled. google.com

In response to these challenges, significant research has focused on developing more sustainable and environmentally benign manufacturing methodologies. These innovations aim to reduce energy consumption, minimize waste, and utilize renewable or waste-derived raw materials.

One prominent green alternative involves the use of waste materials as the calcium source. A notable example is the utilization of eggshells, a major byproduct of the food industry. scielo.br Using eggshells to prepare calcium propionate avoids the high-temperature calcination step required for limestone, thereby reducing energy consumption and eliminating the associated CO2 emissions. google.compatsnap.com This method turns a waste product into a valuable resource, contributing to a circular economy. scielo.br Similarly, processes have been developed to produce calcium propionate from biomass through pyrolysis, which yields an aqueous solution containing propionic acid that can then be reacted with a calcium source. google.com

Advances in reactor technology also offer environmental benefits. The use of membrane chemical reactors has been shown to simplify the process, improve reaction selectivity, and operate with nearly no generation of the "three wastes" (waste gas, wastewater, and industrial residue). tib.eu

Fermentation represents another pathway to more sustainable production. Bio-based processes can produce propionic acid from renewable feedstocks like glycerol (B35011). acs.org While challenges such as product inhibition and purification can arise in fermentation, life cycle assessments indicate that bio-based production can result in substantially lower CO2 emissions compared to petroleum-based routes. patsnap.comacs.org

The following tables summarize key research findings related to the environmental aspects of different calcium propionate production methods.

Interactive Data Table: Comparison of Environmental Aspects in Calcium Propionate Production Methods

| Production Method | Key Environmental Issues | Potential Improvements & Alternatives | Research Findings/Notes |

| Traditional Chemical Synthesis (e.g., Propionic Acid + Calcium Hydroxide/Oxide) | High energy consumption, especially if using calcined limestone. google.compatsnap.com Generation of CO2 and dust during calcination. google.compatsnap.com Production of wastewater that may contain chemical pollutants. gnfchem.comgnfchem.com | Use of waste-derived calcium sources (e.g., eggshells). scielo.br Implementation of advanced reactor technology like membrane reactors. tib.eu Improved wastewater treatment systems. | Direct combination methods are cited as having a "risk of environmental pollution" and high production consumption. patsnap.com Solvent-free processes can still present challenges like high costs or product aggregation. |

| Fermentation | Product inhibition can lower efficiency. patsnap.com Purity of the final product can be a challenge. patsnap.com | Control of pH during fermentation to optimize acid production. patsnap.com Downstream processing improvements for better purification. | Bio-based production from glycerol can reduce CO2 emissions by 34% compared to petroleum-based methods. acs.org |

| Synthesis from Waste Materials (e.g., Eggshells) | Potential for impurities from the waste source. | Efficient shell-membrane separation techniques. google.com Optimization of reaction conditions (e.g., using ultrasound) to improve yield and reduce energy/time. scielo.brresearchgate.net | Utilizes millions of tons of eggshell waste, reducing landfill burden and resource depletion. google.com Avoids CO2 emissions from calcination. patsnap.com |

| Synthesis via Biomass Pyrolysis | Requires management of various co-products from the pyrolysis process. | Efficient distillation and purification of the resulting acid-containing liquor. google.com | Can produce calcium propionate from the aqueous liquors derived from the pyrolysis of lignocellulosic biomass. google.com |

Interactive Data Table: Research Findings on Optimized and Greener Synthesis

| Study Focus | Optimized Parameters | Key Environmental Outcomes | Reported Yield/Purity |

| Preparation from Eggshells using Response Surface Methodology (RSM) | Reaction temp: 85°C; Solid-liquid ratio: 1:16; Ultrasonic power: 135 W; Primary reaction time: 1.0 h. scielo.br | Turns waste into a valuable product, promoting a circular economy and sustainable development. scielo.br | Experimental yield of 96.12%. scielo.br |

| Use of Membrane Chemical Reactor | Reaction temp: 70-80°C; pH control: 6.4-8.0. tib.eu | Simple process with good safety, and "nearly free of three wastes" (gas, water, solid). tib.eu | Purity reaches over 99.8%. tib.eu |

| Preparation from Indigenous Limestone | Particle size: 200 mesh; Reaction time: 2.5 hours; Temperature: 80°C. eurjchem.com | Utilizes local, natural resources. The process involves neutralization, filtration, and evaporation. eurjchem.com | Not explicitly stated, but optimization focused on maximizing yield and purity. eurjchem.com |

| Use of Eggshells with Improved Shell-Membrane Separation | Physical stirring in water for separation. google.com | Low-cost, pollution-free separation method. Increases recovery of eggshell powder and allows for separate utilization of the valuable eggshell membrane. google.com | Reduces shell membrane residue in the powder by ~36%. google.com |

Physicochemical and Structural Characterization Studies

Advanced Spectroscopic and Diffraction Analyses

Spectroscopic and diffraction methods are fundamental in identifying and characterizing the solid-state properties of calcium propionate (B1217596).

Infrared (IR) spectroscopy is a powerful tool for confirming the molecular structure of calcium propionate by identifying its characteristic functional groups. The IR spectrum reveals specific absorption bands corresponding to the vibrational modes of the molecule. eurjchem.com

A weak, broad absorption band observed around 3258 cm⁻¹ is typically attributed to the stretching vibrations of hydroxyl (-OH) groups from surface-adsorbed water molecules. eurjchem.com The presence of the alkyl groups is confirmed by an absorption band at approximately 2974 cm⁻¹. eurjchem.com Sharp absorption bands around 1297 cm⁻¹ and a weaker band near 1081 cm⁻¹ are due to C-O stretching vibrations. eurjchem.comeurjchem.com Less intense absorption bands in the 950-800 cm⁻¹ range are assigned to the deformation of stretching vibrations of the carboxylate ions. eurjchem.comeurjchem.com A weaker, broad band at about 671 cm⁻¹ is related to the bending vibrations of the C-O bond. eurjchem.com The solid residue following thermal decomposition at 500°C in an inert atmosphere shows characteristic IR peaks for calcite at 1405, 874, and 712 cm⁻¹. scispace.com

Interactive Table: Characteristic Infrared Absorption Bands for Calcium Propionate

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3258 | Stretching | -OH (adsorbed water) | eurjchem.com |

| ~2974 | Stretching | Alkyl groups | eurjchem.com |

| ~1297 | Stretching | C-O | eurjchem.comeurjchem.com |

| ~1081 | Stretching | C-O | eurjchem.comeurjchem.com |

| 950-800 | Deformation Stretching | Carboxylate ions | eurjchem.comeurjchem.com |

| ~671 | Bending | C-O | eurjchem.com |

| 1405, 874, 712 | - | Calcite (decomposition product) | scispace.com |

X-ray diffraction (XRD) is essential for identifying the crystalline phases of calcium propionate and studying its polymorphism. google.com Research has shown that calcium propionate can exist in different forms, including a monohydrate and an anhydrous state. mpg.decambridge.org The commercially available substance is often a mixture of the monohydrate and anhydrous forms. mpg.de

Studies have identified that the monohydrate is the stable phase in aqueous solutions over a range of temperatures. mpg.decambridge.org The monohydrate of calcium propionate crystallizes in a monoclinic cell structure with the space group P2₁/a. cambridge.org The cell parameters for calcium propionate monohydrate have been determined as a=2.43751(5) nm, b=0.68124(1) nm, c=0.59143(1) nm, and β=95.320(2)°. cambridge.org

Furthermore, a new polymorph of anhydrous calcium propionate, designated as Form II, has been discovered. mpg.de The transformation between Form I and Form II is reversible and occurs at approximately 270°C, indicating an enantiotropic relationship between the two polymorphs. mpg.de The final solid product of thermal decomposition is identified by XRD as calcium carbonate. researchgate.net

Interactive Table: Crystallographic Data for Calcium Propionate Monohydrate

| Crystal System | Space Group | a (nm) | b (nm) | c (nm) | β (°) | Reference |

| Monoclinic | P2₁/a | 2.43751(5) | 0.68124(1) | 0.59143(1) | 95.320(2) | cambridge.org |

Scanning electron microscopy (SEM) provides detailed insights into the surface morphology of calcium propionate. SEM images have revealed that fine particles of calcium propionate can aggregate to form clusters that range in size from a few to several micrometers. eurjchem.com The high porosity and fine structure of powdered calcium propionate have also been observed through SEM. scispace.com Analysis of the decomposition products shows that the loose structure resulting from the evaporation of the carboxylic radical can be directly observed by SEM. stackexchange.com

X-ray Diffraction for Crystalline Phase Identification and Polymorphism

Thermal Behavior and Decomposition Kinetics

The thermal stability and decomposition pathways of calcium propionate are critical parameters, particularly given its applications in food products that undergo heating.

Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) provides a comprehensive understanding of the thermal decomposition process. TGA measures the change in mass of a sample as a function of temperature. eurjchem.com

The thermal decomposition of calcium propionate occurs in distinct stages. eurjchem.comscientific.net In the first stage, a gradual weight loss is followed by an abrupt decrease, resulting in a total weight loss of approximately 46.33% up to 545°C. eurjchem.com This mass loss is attributed to the decomposition of calcium propionate into calcium carbonate (CaCO₃) and the release of 3-pentanone (B124093). eurjchem.comscispace.com The remaining mass of about 53.67% corresponds to the theoretical mass of calcium carbonate. eurjchem.com A second stage of weight loss occurs at higher temperatures, continuing up to 900°C, as the calcium carbonate further decomposes to calcium oxide (CaO). eurjchem.comresearchgate.net

Evolved gas analysis, often performed using Fourier transform infrared spectroscopy (EGA-FTIR), identifies the volatile products released during decomposition. scispace.com In an inert atmosphere, 3-pentanone is the primary volatile product. scispace.com In an oxidative atmosphere, the evolved gases include carbon dioxide, carbon monoxide, acetaldehyde, methane, and water. scispace.com

Interactive Table: Thermal Decomposition Stages of Calcium Propionate

| Temperature Range (°C) | Mass Loss (%) | Primary Solid Product | Primary Volatile Product(s) | Atmosphere | Reference |

| Up to 545 | ~46.33 | Calcium Carbonate (CaCO₃) | 3-Pentanone | Inert | eurjchem.com |

| 545 - 900 | - | Calcium Oxide (CaO) | Carbon Dioxide (CO₂) | - | eurjchem.comresearchgate.net |

| - | - | Calcium Carbonate (CaCO₃) | CO₂, CO, Acetaldehyde, Methane, Water | Oxidative | scispace.com |

The mechanism of thermal decomposition of calcium propionate is highly dependent on the surrounding atmosphere. scispace.com

In an inert atmosphere, such as nitrogen, the decomposition is endothermic and follows a radical pathway. scispace.comresearchgate.net The process is preceded by the melting of calcium propionate at around 385-390°C. scispace.comresearchgate.net The primary reaction yields 3-pentanone and calcium carbonate. scispace.com Some minor side reactions can lead to the formation of a carbonaceous residue. scispace.com

In an oxidative atmosphere, such as air or oxygen, the decomposition is exothermic and starts at a lower temperature compared to an inert atmosphere. scispace.comresearchgate.net The decomposition in an oxidative environment involves the oxidation of the propionate, leading to the formation of volatiles such as carbon dioxide, carbon monoxide, acetaldehyde, and water. scispace.com The final solid product at 500°C in an oxidative atmosphere is a white powder of calcite (CaCO₃). scispace.com The presence of water vapor does not significantly affect the main decomposition steps, although it can influence the initial removal of adsorbed water and propionic acid at lower temperatures. scispace.com The morphology of the sample (film vs. powder) can also influence the decomposition, with films showing slightly lower decomposition temperatures due to faster gas diffusion. scispace.com

Mechanisms of Thermal Decomposition in Varied Atmospheres

Solution Chemistry and Dissociation Phenomena

The behavior of calcium propionate in solution is critical for its various applications and is influenced by factors such as temperature and the solvent system.

The aqueous solubility of calcium propionate exhibits a distinctive behavior with changes in temperature. Studies have shown that the solubility decreases as the temperature increases from 10°C to about 45-50°C, reaching a minimum at this point. mpg.de Between 45°C and 60°C, the solubility remains relatively constant. mpg.de Above 60°C, the solubility begins to increase with rising temperature. mpg.dewikipedia.org

This complex solubility profile has been a subject of investigation to clarify discrepancies in published data. mpg.deresearchgate.net It has been determined that the stable solid phase in equilibrium with the aqueous solution between 10°C and 80°C is the monohydrate form. mpg.deresearchgate.net

The following table presents solubility data of calcium propionate in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 g water) |

| 0 | 49 |

| 10 | ~40 |

| 30 | ~37 |

| 45 | ~36 |

| 60 | ~36 |

| 80 | ~39 |

| 100 | 55.8 |

Data sourced from multiple references. mpg.dewikipedia.org

A quadratic equation has been proposed to model the solubility of calcium propionate monohydrate in water: C [g calcium propionate/100 g water] = 0.0019(T °C)² - 0.2056(T °C) + 41.82 mpg.de

The solubility of calcium propionate is significantly affected by the presence of co-solvents. In ethanol (B145695)/water mixtures, the solubility of calcium propionate monohydrate decreases almost linearly as the mass fraction of ethanol increases. mpg.de For example, at 30°C, the solubility in a 60% (w/w) ethanol-water mixture is approximately 55% lower than in pure water. mpg.de This behavior suggests the potential for using anti-solvent crystallization processes. mpg.de

Even in these mixed solvent systems, the monohydrate form of calcium propionate remains the stable solid phase in equilibrium at 30°C for ethanol fractions up to 80% (w/w). mpg.de However, upon drying, the solids recrystallize as anhydrous calcium propionate. mpg.de While calcium propionate is freely soluble in water, it is only slightly soluble in methanol (B129727) and ethanol and is insoluble in solvents like acetone (B3395972) and benzene. wikipedia.org

The following table shows the solubility of calcium propionate in ethanol/water mixtures at 30°C.

| Ethanol Mass Fraction (%) | Solubility ( g/100 g solvent) |

| 0 | ~37 |

| 20 | ~29 |

| 40 | ~22 |

| 60 | ~17 |

| 80 | ~10 |

Data estimated from graphical representations in the source. mpg.de

In an aqueous solution, calcium propionate dissociates into calcium ions (Ca²⁺) and propionate ions (CH₃CH₂COO⁻). researchgate.netvaia.comnih.gov The propionate ion, being the conjugate base of the weak propionic acid, can then participate in a hydrolysis reaction with water, producing propionic acid and hydroxide (B78521) ions (OH⁻). vaia.com

The dissociation equation is as follows: Ca(CH₃CH₂COO)₂ (s) ⇌ Ca²⁺ (aq) + 2CH₃CH₂COO⁻ (aq) vaia.com

The subsequent hydrolysis of the propionate ion is: CH₃CH₂COO⁻ (aq) + H₂O (l) ⇌ CH₃CH₂COOH (aq) + OH⁻ (aq) vaia.com

This production of hydroxide ions makes aqueous solutions of calcium propionate slightly alkaline. Studies on a 10% (w/w) aqueous solution of calcium propionate have shown that the ionized forms (calcium and propionate ions) are predominant and remain stable across a temperature range of 32°C to 76°C. mpg.de The relative deviations in the percentage of ionized forms at different temperatures are very small, indicating that the particular shape of the solubility curve with temperature is not attributable to changes in the dissociation equilibrium or pH. mpg.de The antimicrobial action of calcium propionate is primarily due to the undissociated propionic acid, which is more effective at lower pH values. nih.govnih.gov

Mechanistic Investigations of Biological Interactions Excluding Human Clinical Trials

Biochemical Pathway Modulation

Role as a Gluconeogenic Precursor in Mammalian Metabolism

Calcium propionate (B1217596) is recognized as a significant precursor for gluconeogenesis, the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates. nih.govresearchgate.netencyclopedia.pubnih.gov In mammals, particularly ruminants like dairy cows, propionate produced in the rumen is a primary substrate required for glucose synthesis in the liver. animbiosci.orgnih.govnih.gov This process is crucial, supplying a substantial portion of the animal's glucose demands. animbiosci.org

Once ingested, calcium propionate hydrolyzes in the acidic environment of the rumen into propionic acid and calcium ions. nih.govresearchgate.net The propionic acid is then absorbed through the rumen epithelium and transported to the liver via the portal vein, where it enters the gluconeogenic pathway. nih.gov Propionate serves as an anaplerotic metabolite for the tricarboxylic acid (TCA) cycle, entering through succinate. nih.gov This allows for the net synthesis of glucose, which is vital for energy and, in lactating animals, for lactose (B1674315) synthesis in the mammary gland. nih.gov By providing an external source of propionate, calcium propionate supplementation can enhance the glucose supply, which is particularly important during periods of high energy demand and negative energy balance, such as the perinatal period in dairy cows. nih.govnih.govnih.gov

Influence on Volatile Fatty Acid Production and Ratios in Ruminant Fermentation

Calcium propionate supplementation has been shown to modulate the production and concentration of volatile fatty acids (VFAs) in the rumen, which are the main energy source for ruminants. nih.govfrontiersin.org Studies have demonstrated that its addition to the diet can lead to a linear increase in the total VFA concentration. frontiersin.orgresearchgate.netcabidigitallibrary.org

Specifically, supplementation often increases the concentration of propionate in the rumen. animbiosci.orgfrontiersin.org Some studies also report a linear increase in the concentrations of acetate (B1210297), butyrate, iso-valerate, and valerate. frontiersin.orgresearchgate.net A key effect observed in several studies is the alteration of the acetate to propionate (A/P) ratio. The A/P ratio typically decreases with calcium propionate supplementation, primarily due to the increased concentration of propionate. nih.govcabidigitallibrary.org This shift is significant as propionate is a more efficient precursor for glucose production compared to acetate. mdpi.com However, some studies have reported no significant influence on total and individual VFA concentrations or the A/P ratio, suggesting the effects can be complex and may depend on other dietary factors and animal conditions. nih.govfrontiersin.org

Table 1: Effect of Calcium Propionate on Rumen Fermentation Parameters in Steers

| Parameter | Control | Low CaP | Medium CaP | High CaP | Trend |

|---|---|---|---|---|---|

| Ruminal pH | 6.7 | - | - | 6.5 | Linear & Quadratic Decrease |

| Total VFA (mM) | 64.4 | - | - | 67.1 | Tended to Increase Linearly |

| Acetate:Propionate Ratio | 3.5 | - | - | 2.6 | Linear & Quadratic Decrease |

Data adapted from a study on Simmental steers supplemented with 0, 100, 200, and 300 g/day of calcium propionate. cabidigitallibrary.org

Effects on Lipid Metabolism and Oxidative Stress Pathways in Model Organisms

Research has explored the impact of calcium propionate on lipid metabolism and oxidative stress. In lactating ewes, supplementation with calcium propionate was found to affect several metabolic pathways, including fatty acid biosynthesis, the biosynthesis of unsaturated fatty acids, and fatty acid elongation. nih.govnih.govresearchgate.net It is suggested that an increase in propionate can inhibit hepatic lipid oxidation and the production of ketones. nih.gov By influencing these pathways, calcium propionate may help modulate energy use and prevent metabolic disorders related to fat mobilization. mdpi.com

Studies using model organisms have also investigated its effects on oxidative stress. Research on human lymphocytes indicated that calcium propionate could induce oxidative stress, as evidenced by a reduction in superoxide (B77818) dismutase (SOD) activity. cellmolbiol.org Another study using Drosophila melanogaster also pointed towards lipid metabolism and oxidative stress pathways as key contributors to its toxic effects at certain concentrations. researchgate.net

Impact on Phenylalanine and Steroid Metabolism Pathways

Metabolomic analyses have revealed that calcium propionate can influence pathways beyond primary energy metabolism. A study on lactating Rambouillet ewes showed that dietary supplementation with calcium propionate affected both phenylalanine metabolism and steroid metabolism. nih.govnih.govresearchgate.net While the control group's milk metabolites showed impacts only on fatty acid pathways, the supplemented group also exhibited significant alterations in these other metabolic routes. nih.govresearchgate.net The enzymes responsible for steroid hormone biosynthesis, such as cytochrome P450s and hydroxysteroid dehydrogenases, convert cholesterol into various steroid hormones in several tissues. wikipathways.org The specific mechanisms by which calcium propionate supplementation leads to these changes in phenylalanine and steroid metabolism require further investigation.

Microbiological Community Dynamics

Alterations in Rumen Microbiota Composition and Diversity

Conversely, other studies report more pronounced shifts in the microbial population. In pre- and post-weaning calves, calcium propionate supplementation was shown to decrease the diversity of both bacteria and archaea. nih.govdellait.com In that study, a decrease in the relative abundance of the phylum Bacteroidetes was observed, with a tendency for the phylum Proteobacteria to increase. nih.govdellait.com At the family and genus level, Succinivibrionaceae and Methanobrevibacter were enriched in the post-weaning supplemented group. nih.govdellait.com Another study in early lactation dairy cows found that the dominant phyla remained Bacteroidetes, Firmicutes, and Proteobacteria across all groups, with little effect on the relative abundance of major bacteria at the phylum and genus levels. frontiersin.org

Table 2: Summary of Calcium Propionate Effects on Rumen Microbiota

| Study Animal | Effect on Diversity | Key Changes in Abundance | Reference |

|---|---|---|---|

| Finishing Bulls | No significant change in diversity. | Decrease in phylum Tenericutes. | animbiosci.orgnih.gov |

| Calves | Decreased diversity of bacteria and archaea. | Decrease in phylum Bacteroidetes; Increase in Succinivibrionaceae and Methanobrevibacter. | nih.govdellait.com |

| Lactating Dairy Cows | Little effect on major bacterial abundance. | Dominant phyla (Bacteroidetes, Firmicutes, Proteobacteria) remained stable. | frontiersin.org |

| Growing Lambs | Not specified. | Increase in Fibrobacter succinogenes, Ruminococcus albus, and Selenomonas ruminantium; Decrease in methanogenic archaea. | mdpi.com |

Differential Effects on Specific Bacterial and Archaeal Populations

Calcium propionate exhibits a range of inhibitory effects that vary significantly across different microbial populations. Its efficacy is often dependent on the specific genus and species of the microorganism, as well as the environmental conditions such as pH.

Research has demonstrated that calcium propionate is particularly effective against molds and certain bacteria, while having minimal impact on others, such as yeast. mdpi.com In agricultural applications like silage preservation, calcium propionate has been shown to decrease populations of undesirable microbes like Enterobacteria, molds, and Clostridia. nih.gov One study found that while calcium propionate could inhibit Clostridium to some extent, it was less effective than sodium formate (B1220265) at reducing pH and inhibiting the growth of these harmful bacteria. mdpi.comnih.gov In contrast, other research has shown that in alfalfa silage, increasing proportions of calcium propionate led to a linear decrease in Enterobacteria, molds, and Clostridia, while the population of beneficial Lactic acid bacteria quadratically increased. nih.gov

Studies in ruminants have revealed complex interactions. In lambs, dietary calcium propionate was found to increase the populations of beneficial fiber-degrading bacteria such as Fibrobacter succinogenes and Ruminococcus albus, as well as Selenomonas ruminantium. nih.gov Conversely, it has been observed to decrease the abundance of the phylum Bacteroidetes in calves and the phylum Tenericutes in bulls. animbiosci.orgdellait.com In dairy cows, supplementation was associated with a decrease in the Firmicutes/Bacteroidetes ratio. nih.gov

Investigations in rats on a high-fat diet indicated that the most sensitive bacteria to calcium propionate were from the genera Bifidobacterium and Lactobacillus. medicine.dp.uaresearchgate.net The compound also demonstrated antimicrobial action against the pathogenic Staphylococcus aureus. medicine.dp.uaresearchgate.net However, this reduction in certain microbial populations was accompanied by a proliferation of transient microflora, including bacteria from the genera Klebsiella and Enterococcus, and fungi of the genus Candida. medicine.dp.uaresearchgate.net

The following table summarizes the observed effects of calcium propionate on various microbial populations from different studies.

| Microbial Group | Observed Effect | Context/Organism | Citation |

|---|---|---|---|

| Molds (e.g., Aspergillus flavus) | Inhibited/Decreased | General, Silage, Feed | mdpi.comnih.gov |

| Yeast | Little to no inhibition | General | mdpi.com |

| Clostridium spp. | Inhibited/Decreased | Silage, Ruminants | nih.govmdpi.commdpi.com |

| Lactobacillus spp. | Decreased | Rats (High-fat diet) | medicine.dp.uaresearchgate.net |

| Bifidobacterium spp. | Decreased | Rats (High-fat diet) | medicine.dp.uaresearchgate.net |

| Staphylococcus aureus | Inhibited | Rats (High-fat diet) | medicine.dp.uaresearchgate.net |

| Fibrobacter succinogenes | Increased | Lambs | nih.gov |

| Ruminococcus albus | Increased | Lambs | nih.gov |

| Phylum Bacteroidetes | Decreased | Calves | dellait.com |

| Phylum Tenericutes | Decreased | Bulls | animbiosci.org |

| Methanogenic Archaea | Reduced | Lambs | nih.gov |

Mechanisms of Antimicrobial Action Against Fungi and Bacteria

The antimicrobial activity of calcium propionate is primarily attributed to its undissociated form, propionic acid. mdpi.com In aqueous solutions, calcium propionate dissociates, and the equilibrium between propionic acid and its ionized form is pH-dependent. mdpi.com The neutral, undissociated propionic acid is lipophilic, allowing it to readily pass through the plasma membranes of microbial cells. mdpi.compixie.co.in Its effectiveness is therefore enhanced at a lower pH, where a higher proportion of the acid remains undissociated. mdpi.com The maximum pH for measurable antimicrobial activity is generally around 5.0 to 5.5. mdpi.com

Once inside the microbial cell, which typically has a neutral internal pH, the propionic acid molecule dissociates, releasing a proton (H+) and a propionate anion. researchgate.net This process disrupts the cell's normal physiological state in several ways. The accumulation of protons acidifies the cytoplasm, forcing the cell to expend energy to pump the excess protons out to maintain its internal pH.

More critically, this action interferes with the electrochemical gradient across the cell membrane, particularly the proton motive force. pixie.co.inresearchgate.net The proton motive force is a crucial energy reserve that cells use to power various essential functions, including ATP synthesis and the transport of nutrients. mdpi.com By disrupting this gradient, propionic acid effectively uncouples substrate transport and oxidative phosphorylation from the electron transport system. mdpi.compixie.co.in This interference with the fundamental energy-conserving mechanisms of the cell ultimately inhibits microbial growth and can lead to cell death.

The disruption of the electrochemical gradient directly impacts cellular transport processes. pixie.co.inresearchgate.net Many systems that transport essential molecules into the cell rely on the proton motive force. By weakening this force, propionic acid inhibits the uptake of vital substrates such as amino acids and phosphate (B84403). mdpi.compixie.co.inresearchgate.net

The following table summarizes the key mechanisms of antimicrobial action.

| Mechanism | Description | Citation |

|---|---|---|

| Interference with Cellular Electrochemical Gradients | Undissociated propionic acid enters the cell, dissociates, and releases protons, which acidifies the cytoplasm and disrupts the proton motive force across the cell membrane. | pixie.co.inresearchgate.net |

| Uncoupling of Energy Production | The disruption of the proton gradient uncouples substrate transport and oxidative phosphorylation from the electron transport system, inhibiting ATP synthesis. | mdpi.compixie.co.in |

| Disruption of Transport Processes | Inhibits the cellular uptake of essential molecules like phosphate and amino acids, which depend on the proton motive force for transport. | mdpi.compixie.co.inresearchgate.net |

| Metabolic Inhibition | Competitively inhibits enzyme metabolism by interfering with essential amino acids like alanine, disrupting microbial growth. | foodadditives.net |

Environmental Science and Ecofate Studies

Biodegradation Pathways and Environmental Persistence

Calcium propionate (B1217596) is recognized for its ready biodegradability in the environment. multichemindia.commuscatchemical.com Once introduced into soil or water, the primary mechanism for its breakdown is biodegradation. epa.gov The propionate ion, the active component, is a normal intermediary metabolite in the body and is readily utilized by a wide range of microorganisms. usda.gov It is metabolized through a series of enzymatic reactions to form acetyl-CoA, which then enters the citric acid cycle for energy production. epa.gov This metabolic pathway is common to many organisms, contributing to the compound's rapid breakdown.

Studies have consistently shown that propionic acid is readily biodegradable. epa.gov This rapid biological breakdown prevents its persistence in the environment. muscatchemical.com Consequently, it is not expected to bioaccumulate in organisms. multichemindia.com The decomposition of calcium propionate in the presence of water or oxygen can yield propionic acid. scispace.com In aqueous solutions, it dissociates into propionic acid, the active antifungal component, and calcium ions. researchgate.net

Atmospheric Degradation Kinetics and Photochemical Reactions

Once released into the atmosphere, propionic acid, the parent acid of calcium propionate, undergoes degradation primarily through photochemical reactions. tandfonline.com The dominant degradation process is oxidation by hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms and nitrate (B79036) (NO₃) radicals. tandfonline.com The average atmospheric half-life of propionic acid is estimated to be approximately 13 days. epa.gov

The reaction with OH radicals is a key pathway for the removal of propionic acid from the troposphere. tandfonline.com Kinetic studies have been performed to determine the rate coefficients for these reactions at various temperatures. tandfonline.comresearchgate.net For instance, the rate coefficient for the reaction of propionic acid with OH radicals has been a subject of both experimental and theoretical investigations. tandfonline.com

Photochemical reactions also play a significant role in the atmospheric fate of propionic acid. Near-UV photolysis of aqueous solutions of propionic acid in the presence of ferric ions (Fe³⁺) can lead to the generation of hydrocarbons like ethane, ethylene, and butane, along with carbon dioxide. rsc.orgresearchgate.net In the presence of halide ions, this photochemical process can produce ethyl halides. rsc.orgresearchgate.net The photolytic oxidation of propionic acid with aqueous hydrogen peroxide has also been studied, yielding a variety of products including carbon dioxide, methane, ethane, and other organic acids. cdnsciencepub.com

The table below summarizes the rate coefficients for the reaction of propionic acid with Cl atoms from various studies.

| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| 298 | (1.96 ± 0.76) × 10⁻¹¹ | tandfonline.com |

| 296 | (4.72 ± 0.62) × 10⁻¹² | tandfonline.com |

| 293 | (6.95 ± 2.93) × 10⁻¹³ | tandfonline.com |

Soil Mobility and Subsurface Transport Dynamics

The mobility of a chemical in soil is a critical factor in determining its potential to leach into groundwater. For propionic acid, its mobility in soil is expected to be very high. usda.gov This is based on an estimated Koc value of 1.2, which indicates a low tendency for adsorption to soil organic matter. usda.gov

Due to its high water solubility, calcium propionate is expected to have moderate mobility in soil. multichemindia.comwikipedia.org Volatilization from moist soil surfaces is not considered a significant fate process for propionic acid. usda.gov Biodegradation is the most important mechanism for the removal of propionic acid from soil. usda.gov

The transport of substances like calcium propionate in the subsurface is influenced by various factors, including microbial activity and geochemical interactions. pnnl.govresearchgate.net The presence of microorganisms can significantly impact the transport and fate of organic compounds through biodegradation. researchgate.net

Aquatic Ecotoxicity Assessments

Assessing the toxicity of a substance to aquatic organisms is a fundamental component of its environmental risk assessment. For calcium propionate, available data suggests it has low toxicity to aquatic life.

A study reported by the U.S. Environmental Protection Agency (EPA) found that the waterborne administration of 180 ppm of calcium propionate was only slightly toxic to bluegill sunfish. wikipedia.org Other data indicates an acute 96-hour LC₅₀ for fish to be greater than 5000 mg/L, further supporting its low aquatic toxicity. herts.ac.uk The European Chemicals Agency (ECHA) also provides summaries of aquatic toxicity data, including short-term toxicity to fish, aquatic invertebrates, and algae. europa.eu While some safety data sheets indicate that no specific ecotoxicity data is available, the general consensus from available studies points towards low concern for aquatic ecosystems. multichemindia.comcdhfinechemical.comessecousa.com

The table below presents a summary of aquatic ecotoxicity data for calcium propionate.

| Test Organism | Endpoint | Concentration (mg/L) | Source |

| Temperate Freshwater Fish | Acute 96-hour LC₅₀ | > 5000 | herts.ac.uk |

| Bluegill Sunfish | - | 180 ppm (slightly toxic) | wikipedia.org |

Novel Applications and Specialized Research Areas Excluding Food, Feed, and Preservative Roles

Materials Science and Engineering Applications

Precursor in Advanced Cementitious Material Synthesis

Calcium propionate (B1217596) is being explored as a precursor in the creation of advanced cementitious materials, particularly in the synthesis of belite cements. scispace.comresearchgate.net Belite, a dicalcium silicate (B1173343) (Ca₂SiO₄), is a key component of Portland cement. The use of calcium propionate as a calcium precursor in a solution of ethanol (B145695)/water/triethanolamine has been shown to yield a belite with excellent hydraulic behavior. researchgate.net This resulting material demonstrates complete hydration within 24 hours, a significant improvement over traditional belite, which can take weeks or even years to fully hydrate. researchgate.net This rapid hydration is a promising characteristic for developing alternative belite cements, potentially through mass production methods like flame aerosol pyrolysis. researchgate.net The thermal decomposition of calcium propionate is a critical step in these processes, as it yields the necessary calcium oxide (CaO) for the formation of cement clinkers. scispace.com

Application in Emission Control Technologies for Sulfur and Nitrogen Oxides

Calcium propionate has demonstrated utility in technologies designed to reduce harmful emissions from industrial processes, such as coal-fired power plants. scispace.com The compound's thermal decomposition is key to this application. When heated, calcium propionate breaks down, releasing volatile components and forming calcium oxide (CaO). scispace.com The CaO acts as a sorbent, reacting with and capturing sulfur dioxide (SO₂), a major air pollutant. scispace.com Simultaneously, the volatile compounds released during the decomposition process can react with and reduce nitrogen oxides (NOx), another significant contributor to air pollution. scispace.com Research has indicated that when calcium propionate is used, the reduction in sulfur and nitrogen emissions can be as high as 64.66% and 48.69%, respectively. researchgate.net This dual-action capability makes calcium propionate a candidate for more efficient and integrated emission control systems. scispace.comresearchgate.net

Post-Harvest Physiology and Quality Enhancement

Manipulation of Calcium-Dependent Proteolytic Enzyme Activity in Meat Science

In meat science, the tenderness of meat is significantly influenced by the post-mortem activity of enzymes, particularly the calcium-dependent proteases known as calpains. nih.govsciopen.com These enzymes are responsible for the breakdown of key myofibrillar proteins, a process that leads to the tenderization of meat during aging. nih.govsciopen.com The calpain system's activity is, as its name suggests, dependent on the presence of calcium ions. nih.gov

Research has shown that manipulating the concentration of calcium in muscle tissue post-mortem can influence the rate and extent of tenderization. usda.gov The infusion of calcium chloride into carcasses has been demonstrated to accelerate proteolysis and the tenderization process. usda.gov While direct studies on the use of calcium propionate to manipulate calpain activity are not extensively detailed in the provided results, the fundamental role of calcium in activating these enzymes is well-established. nih.govusda.gov The principle is that an increase in free calcium ions in the muscle cells can activate calpains, thereby enhancing the breakdown of muscle proteins and improving tenderness. usda.govkosfaj.org The optimal pH for m-calpain activity is between 6.5 and 8.0, with the presence of 1 to 2 mM of calcium. kosfaj.org

Suppression of Fungal Pathogens in Horticultural Systems

Calcium propionate is being investigated as a tool for managing fungal diseases in horticultural crops, offering a potential alternative to conventional fungicides. nih.govresearchgate.net Studies have shown its effectiveness against a range of fungal pathogens, including those that have developed resistance to existing fungicides. nih.govresearchgate.net

Research has demonstrated that calcium propionate can inhibit the mycelial growth of several significant plant pathogens. researchgate.netashs.org For instance, it has been shown to be effective against Botrytis cinerea, the fungus that causes gray mold, a destructive disease in many fruit and ornamental crops. researchgate.netoup.com In-vitro tests have indicated that calcium propionate can suppress the growth of Botrytis cinerea, Monilinia fructicola, Alternaria alternata, and Colletotrichum acutatum. researchgate.net The inhibitory action is often dose-dependent and can be influenced by the pH of the medium, with higher inhibition observed at a lower pH. researchgate.netoup.com

Furthermore, calcium propionate has been found to inhibit the formation of infection cushions, which are structures that fungi like B. cinerea use to penetrate plant tissues. oup.comapsnet.org Applications of calcium propionate as a post-harvest dip have been shown to reduce Botrytis blight in cut roses, though the effectiveness can vary between cultivars. apsnet.org

Below is a table summarizing the in-vitro efficacy of calcium propionate against various fungal pathogens:

| Fungal Pathogen | EC₅₀ Value (mg/L) at pH 6.0 | Reference |

| Botrytis cinerea | 527 | researchgate.net |

| Monilinia fructicola | 618 | researchgate.net |

| Alternaria alternata | 1354 | researchgate.net |

| Colletotrichum acutatum | 1310 | researchgate.net |

Advanced Analytical Method Development

The increasing use of calcium propionate necessitates the development of reliable and efficient analytical methods for its detection and quantification. Research in this area has led to the creation of both simple, rapid screening methods and more sophisticated, highly accurate techniques.

One accessible method developed is a colorimetric test based on the reaction between the propionate anion and ferric ammonium (B1175870) sulfate, which forms a red-brown complex. jfda-online.comresearchgate.net This method allows for a rapid, semi-quantitative determination of calcium propionate, which is particularly useful for quick screening purposes. jfda-online.com

For more precise and quantitative analysis, high-performance liquid chromatography (HPLC) methods have been developed and validated. jfda-online.comnih.gov These HPLC methods provide accurate and reliable quantification of calcium propionate in various matrices. nih.gov A typical HPLC method might involve the use of an IonPac column with a methanesulfonic acid solution as the eluent and UV detection. mpg.de The development of such methods is crucial for quality control and regulatory compliance in the various industries where calcium propionate is used.

| Analytical Method | Principle | Application | Reference |

| Colorimetry | Formation of a red-brown complex with ferric ammonium sulfate. | Rapid, semi-quantitative screening. | jfda-online.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation and UV detection. | Accurate and precise quantitative analysis. | jfda-online.comnih.gov |

Chromatographic Techniques for Propionate Quantification in Complex Matrices

Theoretical and Computational Chemistry

Quantum chemical calculations serve as a powerful tool for investigating the fundamental properties of molecules like calcium propionate at an electronic level. dtic.mil Techniques such as Density Functional Theory (DFT) allow for the detailed examination of molecular geometry, electronic structure, and chemical reactivity. researchgate.net While specific DFT studies focused solely on calcium propionate are not prevalent in the reviewed literature, the methodologies are widely applied to similar compounds, such as other short-chain carboxylic acid salts. researchgate.net

These computational investigations can predict the optimized molecular structure of the propionate anion and its interaction with the calcium cation. researchgate.net Key parameters derived from these calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO and LUMO, often referred to as frontier molecular orbitals, are critical in determining a molecule's reactivity. The HOMO region indicates the propensity to donate electrons, while the LUMO region shows the ability to accept electrons.

Furthermore, quantum chemical methods can generate electrostatic potential maps, which illustrate the charge distribution across a molecule. researchgate.net These maps are valuable for understanding intermolecular interactions, as they highlight electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net For a compound like calcium propionate, these models could elucidate the nature of the ionic bond between the Ca²⁺ ion and the propionate anions and how the molecule interacts with its environment. researchgate.netmdpi.com Such theoretical studies have proven accurate in determining molecular geometric parameters and explaining chemical inhibition mechanisms for related molecules. researchgate.net

Computational modeling, particularly through molecular dynamics (MD) simulations, provides profound insights into the behavior of ions and molecules at interfaces and their dissociation in solution. nih.govbiorxiv.org These simulations can model the dynamic interactions of calcium propionate with various surfaces, such as proteins, lipid bilayers, or inorganic materials, on an atomistic scale. biorxiv.orgresearchgate.net

A key area of investigation is the process of dissociation. In an aqueous environment, calcium propionate dissociates into a calcium ion (Ca²⁺) and two propionate anions. mdpi.com MD simulations can model this process, providing details on the solvation shells of the ions and the energetics of ion pairing versus dissociation. This is crucial for understanding how the local environment, such as pH or the presence of other molecules, influences the availability of free propionate and calcium ions. mdpi.comnih.gov

Recent computational studies on olfactory receptors have highlighted the specific interactions of the propionate anion. In one study, propionate was identified as an agonist for the human olfactory receptor OR51E2. biorxiv.org Molecular dynamics simulations were used to explore the binding of propionate and the role of a calcium ion in the receptor's inactivation mechanism. biorxiv.org The simulations showed that a Ca²⁺ ion in a specific binding site could stabilize the receptor in an inactive state. biorxiv.org The protein, lipids, and ions were parameterized using force fields like CHARMM36m to accurately model the system's behavior. biorxiv.org

These modeling techniques are also essential for studying interfacial phenomena, such as the adsorption of molecules onto surfaces. acs.org Simulations can reveal the preferred orientation of molecules at an interface and calculate the binding or adsorption energies. acs.org For calcium propionate, this could involve modeling its interaction with a mineral surface or its behavior at a water-lipid interface, which is relevant in many biological and industrial contexts. researchgate.net Computational models can thus predict and explain how calcium propionate functions in complex systems, guiding further experimental research. nih.gov

Future Directions and Emerging Research Avenues

Interdisciplinary Approaches in Chemical Biology and Systems Metabolism

The study of calcium propionate (B1217596) is increasingly benefiting from the convergence of chemical biology and systems metabolism. These interdisciplinary fields provide powerful tools to investigate the compound's journey and influence within complex biological landscapes.

Propionate, the active component of calcium propionate, is a key metabolite in various biological systems. It is a short-chain fatty acid produced by the gut microbiota and plays a significant role in host metabolism. nih.gov In ruminants, for instance, propionate is a major precursor for gluconeogenesis in the liver, supplying a substantial portion of the animal's glucose needs. cambridge.orgmdpi.com

Modern research is moving beyond simple metabolic tracking to a more holistic "systems metabolism" approach. This involves mapping the intricate network of metabolic pathways that propionate influences. For example, propionyl-CoA, the activated form of propionate, is not only a building block but also an intermediate in the catabolism of various substrates like amino acids and odd-chain fatty acids. nih.gov Understanding how its flux is regulated and how it interacts with other central metabolic pathways, such as the TCA cycle, is a key area of investigation. nih.govuq.edu.au Recent studies have even uncovered a direct anabolic pathway where three-carbon propionate is metabolized into a six-carbon metabolite across different tissues and species, challenging previous assumptions about its metabolic fate. nih.gov

Chemical biology offers a molecular-level understanding of these processes. By designing and using chemical probes and advanced analytical techniques, researchers can visualize and quantify propionate's journey and interactions within cells and tissues. This can help to unravel the mechanisms behind its various physiological effects. nih.gov

Future research in this area is expected to focus on:

Elucidating Novel Metabolic Fates: Identifying and characterizing previously unknown metabolic products of propionate in various organisms. nih.gov

Mapping Regulatory Networks: Understanding how propionate and its metabolites regulate gene expression and enzyme activity on a systemic level. oup.com

Host-Microbe Interactions: Investigating the complex interplay between gut microbiota-produced propionate and host physiology, which could have implications for human health and disease. nih.gov

Exploration of Sustainable Production Technologies and Green Chemistry Principles

Traditionally, propionic acid and its salts have been produced through petrochemical routes. nih.govresearchgate.net However, growing environmental concerns and a push towards a bio-based economy have spurred significant research into sustainable production methods. patsnap.compatsnap.com The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are central to this shift. acs.orglabdepotinc.cominnovareacademics.in

Microbial Fermentation:

A primary focus of sustainable production is microbial fermentation, which utilizes microorganisms to convert renewable feedstocks into propionic acid. patsnap.com Propionibacterium species are the most well-known and widely studied producers of propionic acid. nih.govejbiotechnology.infonih.gov Researchers are actively exploring various strategies to enhance the efficiency and economic viability of this process, including:

Metabolic Engineering: Genetically modifying microorganisms to optimize metabolic pathways, increase product yield, and reduce the formation of by-products like acetic and succinic acid. nih.govnih.govmdpi.com For example, cloning enzymes like phosphoenolpyruvate (B93156) carboxylase from Escherichia coli into Propionibacterium freudenreichii has shown promise in boosting propionic acid production. nih.govsrce.hr

Advanced Fermentation Techniques: Developing and optimizing fermentation processes such as fed-batch, continuous, and immobilized cell systems to overcome challenges like product inhibition. mdpi.com

Utilization of Low-Cost Feedstocks: Investigating the use of renewable and waste materials like glycerol (B35011) (a byproduct of biodiesel production), whey, molasses, and lignocellulosic biomass as carbon sources for fermentation. patsnap.comejbiotechnology.infosrce.hr This not only reduces production costs but also contributes to a circular economy.

Green Chemistry in Synthesis and Downstream Processing:

Beyond microbial fermentation, green chemistry principles are being applied to the entire lifecycle of calcium propionate production. This includes:

Alternative Synthesis Routes: Research into novel synthesis methods, such as the preparation of calcium propionate from eggshells, offers a way to valorize waste materials. scielo.brresearchgate.net This process involves reacting the calcium carbonate from eggshells with propionic acid. scielo.brresearchgate.net

Efficient Downstream Processing: Developing more energy-efficient and environmentally friendly methods for separating and purifying calcium propionate from the fermentation broth or reaction mixture. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. innovareacademics.in

The table below summarizes some of the key research findings in the sustainable production of propionic acid.

| Microorganism/Process | Substrate(s) | Key Findings/Innovations | Reference(s) |

|---|---|---|---|

| Propionibacterium acidipropionici | Glycerol | Considered a promising substrate for bioproduction in extractive continuous fermentation. | ejbiotechnology.info |

| Propionibacterium freudenreichii (mutant strain) | Not specified | A mutant strain produced a higher yield of propionic acid at a faster rate than the wild-type. | nih.govsrce.hr |

| Co-fermentation | Glucose and Glycerol | Co-fermentation at a suitable mass ratio resulted in higher yield and concentration of propionic acid. | nih.gov |

| Engineered Escherichia coli | Glycerol | Achieved high propionate concentrations comparable to anaerobic fermentation by Propionibacterium. | nih.govsrce.hr |

| Eggshell Waste | Propionic Acid | Successful synthesis of calcium propionate from eggshells, turning waste into a valuable product. | scielo.brresearchgate.net |

Development of Novel Functional Materials and Derivatives

While calcium propionate is well-established as a preservative, its potential as a building block for novel functional materials and derivatives is an exciting and emerging area of research. researchgate.net The unique chemical structure of the propionate molecule lends itself to various chemical modifications and polymerizations.

Researchers are exploring the use of propionic acid and its derivatives, including calcium propionate, as precursors for biopolymers. researchgate.net These bio-based plastics could offer a more sustainable alternative to traditional petroleum-based polymers. For instance, cellulose (B213188) acetate (B1210297) propionate (CAP) is a known derivative with applications in various industries. researchgate.net

Furthermore, the incorporation of calcium propionate into polymer matrices is being investigated to create functional materials with enhanced properties. For example, studies have shown that adding calcium propionate to potato starch-based films can significantly affect their mechanical and antimicrobial properties. researchgate.net Such composite films could have applications in active food packaging, where the packaging material itself helps to preserve the food. patsnap.com

Key research avenues in this domain include:

Polymer Synthesis: Investigating the polymerization of propionate-based monomers to create new bioplastics with tailored properties such as biodegradability, thermal stability, and mechanical strength.

Composite Materials: Developing composite materials by incorporating calcium propionate into various biopolymer matrices (e.g., starch, cellulose, gelatin) to create films, coatings, and other materials with antimicrobial and other functional properties. researchgate.net

Controlled Release Systems: Designing materials that can release propionic acid in a controlled manner for applications in food preservation, agriculture, and pharmaceuticals.

The development of these novel materials from a readily available and safe compound like calcium propionate aligns with the principles of green chemistry and sustainable material science.

Q & A

Q. What are the established methods for synthesizing calcium propionate, and how do reaction conditions influence yield and purity?

Calcium propionate is synthesized via neutralization of propionic acid with calcium hydroxide or calcium oxide in aqueous media. Critical parameters include pH control (optimally 7–8), temperature (60–80°C), and reaction time (2–4 hours). Post-synthesis, spray drying ensures stability and prevents deliquescence . Contaminants like residual propionic acid or calcium carbonate must be quantified via titration or HPLC to confirm purity .

Q. How can calcium propionate be quantified in complex matrices like food or biological samples?

The GB 5009.120-2016 standard outlines two validated methods:

- High-Performance Liquid Chromatography (HPLC): Acidify samples to convert calcium propionate to propionic acid, extract via steam distillation, and quantify using a C18 column with UV detection at 210 nm .

- Gas Chromatography (GC): Derivatize propionic acid to volatile esters (e.g., methyl propionate) for separation and flame ionization detection. Limits of detection (LOD) range from 0.01–0.05 mg/kg .

Q. What is the antimicrobial mechanism of calcium propionate against mold and bacteria in food systems?

Calcium propionate dissociates into propionic acid and calcium ions in acidic environments (pH < 5.5). Propionic acid penetrates microbial cell membranes, disrupts intracellular pH, and inhibits enzymes like acetyl-CoA synthetase, critical for ATP production. Calcium ions may synergistically destabilize membrane integrity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on calcium propionate’s efficacy in varying pH and moisture conditions?

Conflicting results often arise from uncontrolled variables like water activity (aw) or matrix composition. A factorial experimental design is recommended:

- Independent Variables: pH (3.5–6.0), aw (0.85–0.95), calcium propionate concentration (0.1–2.0% w/w).

- Dependent Variables: Microbial growth kinetics (e.g., Aspergillus niger CFU/mL) measured via plate counts. Statistical tools like ANOVA and response surface methodology (RSM) can model interactions and optimize conditions .

Q. What experimental frameworks are suitable for comparing calcium propionate with alternative preservatives (e.g., sorbic acid, natamycin)?

Adopt a PICOT framework to structure hypotheses:

Q. How does the natural formation of propionic acid in calcium-rich substrates (e.g., fish bones) impact preservative functionality?

Fish bone hydrolysis during processing generates propionic acid (up to 50.8 mg/kg), as observed in salmon bone calcium. This endogenous propionate may reduce the required exogenous preservative dose. Researchers should characterize organic acid profiles via LC-MS and correlate with antimicrobial activity .

Q. What are the critical gaps in toxicological data for calcium propionate, particularly in long-term exposure models?

While EFSA classifies calcium propionate as safe (ADI 3 mg/kg body weight), chronic exposure studies are limited. Prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.